Cercosporamide

描述

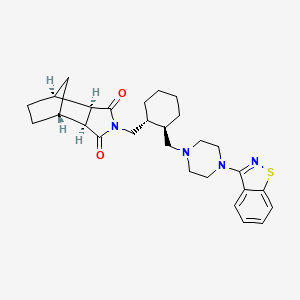

Cercosporamide 是一种由多酮衍生的真菌代谢产物,以其强大的抗真菌和抗癌活性而闻名。它最初是从真菌Cercosporidium henningsii中分离出来,此后在其他真菌物种中也发现了它。 This compound 表现出多种生物活性,使其成为科学研究中备受关注的化合物 .

科学研究应用

Cercosporamide 具有广泛的科学研究应用:

化学: This compound 被用作模型化合物来研究多酮类生物合成和真菌次级代谢.

生物学: 它作为骨形态发生蛋白受体 I 型激酶活性的有效抑制剂,在发育生物学研究中很有用.

作用机制

Cercosporamide 主要通过抑制真菌中的蛋白激酶 C 来发挥作用。这种抑制破坏了细胞壁完整性信号通路,导致真菌细胞死亡。 此外,this compound 抑制骨形态发生蛋白受体 I 型激酶活性,影响斑马鱼等生物的发育过程 .

类似化合物:

Phomodione: Phoma sp. 产生的另一种多酮类化合物。

Usnic Acid: 一种源自地衣的化合物,具有抗真菌和抗癌特性.

Dorsomorphin: 一种已知的骨形态发生蛋白受体 I 型激酶活性抑制剂.

独特性: this compound 的独特性在于它兼具抗真菌和抗癌双重活性。 它能够抑制蛋白激酶 C 和骨形态发生蛋白受体 I 型激酶,使其成为各种科学应用的多功能化合物 .

生化分析

Biochemical Properties

Cercosporamide plays a crucial role in biochemical reactions, primarily as an inhibitor of protein kinases. It selectively inhibits the fungal Pkc1 kinase, which is essential for maintaining cell wall integrity in fungi . This inhibition disrupts the cell wall biosynthesis pathway, leading to fungal cell death. This compound also interacts with the eukaryotic initiation factor 4E (eIF4E) by inhibiting its phosphorylation, which is critical for mRNA translation and various cellular functions .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it inhibits cell growth and migration, induces apoptosis, and enhances the efficacy of chemotherapeutic agents like doxorubicin and cisplatin . In acute myeloid leukemia cells, this compound suppresses the phosphorylation of eIF4E, leading to reduced leukemic progenitor cell viability . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by targeting key proteins involved in these processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It inhibits the activity of protein kinases such as Pkc1 and bone morphogenetic protein receptor type I (BMPR) kinases . This inhibition disrupts the phosphorylation of downstream targets like SMAD1/5 and eIF4E, leading to altered gene expression and cellular responses . This compound also binds to and inhibits the mitogen-activated protein kinase (MAPK) interacting kinase (MNK), further affecting cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Its antifungal activity peaks during the early stages of incubation, with maximum production observed around the eighteenth day . This compound remains stable under specific storage conditions, such as being kept at -20°C, where it retains its activity for extended periods . Long-term studies have shown that this compound maintains its efficacy in inhibiting fungal growth and inducing apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In zebrafish models, this compound inhibits BMPR type I kinase activity, leading to developmental defects at higher doses . In xenograft mouse models, this compound exhibits antileukemic effects and enhances the efficacy of cytarabine in a dose-dependent manner . High doses of this compound may result in toxic effects, necessitating careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to cell wall biosynthesis and mRNA translation. It interacts with enzymes like Pkc1 and MNK, inhibiting their activity and disrupting downstream signaling pathways . This inhibition affects metabolic flux and metabolite levels, leading to altered cellular responses and reduced viability of target cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . This compound accumulates in specific cellular compartments, where it exerts its inhibitory effects on target proteins and pathways . Its distribution is influenced by factors such as solubility, stability, and binding affinity to cellular components .

Subcellular Localization

This compound localizes to specific subcellular compartments, where it exerts its activity. It is known to target the cytoplasm and nucleus, where it inhibits key proteins involved in cell signaling and gene expression . Post-translational modifications and targeting signals play a role in directing this compound to these compartments, ensuring its effective interaction with target biomolecules .

准备方法

合成路线和反应条件: Cercosporamide 通常由真菌发酵产生。内生真菌Phoma sp. NG-25 能够产生 this compound 以及其他多酮类化合物。this compound 产生的最佳培养条件是将真菌在牛肉胨葡萄糖肉汤培养基中生长。 生产峰值出现在孵育的第 18 天,滴度达到平均 77.5 µg/mL .

工业生产方法: this compound 的工业生产涉及大规模发酵过程。在受控条件下,真菌在生物反应器中培养,以最大限度地提高产量。 然后,使用标准色谱技术提取和纯化该化合物,以达到高纯度水平 .

化学反应分析

反应类型: Cercosporamide 会发生多种化学反应,包括氧化、还原和取代。 已知它会抑制白色念珠菌中的蛋白激酶 C,从而产生强烈的抗真菌活性 .

常用试剂和条件: 该化合物通常与棘白菌素类化合物一起测试,棘白菌素类化合物会抑制真菌细胞壁的生物合成。 这种组合增强了 this compound 的抗真菌活性 .

主要形成的产物: this compound 反应形成的主要产物是抑制真菌的生长和活力。 这是通过抑制蛋白激酶 C 活性来实现的,蛋白激酶 C 活性对于真菌细胞壁生物合成至关重要 .

相似化合物的比较

Phomodione: Another polyketide produced by Phoma sp.

Usnic Acid: A lichen-derived compound with antifungal and anticancer properties.

Dorsomorphin: A known inhibitor of bone morphogenetic protein receptor type I kinase activity.

Uniqueness: Cercosporamide is unique due to its dual activity as both an antifungal and anticancer agent. Its ability to inhibit protein kinase C and bone morphogenetic protein receptor type I kinase makes it a versatile compound for various scientific applications .

属性

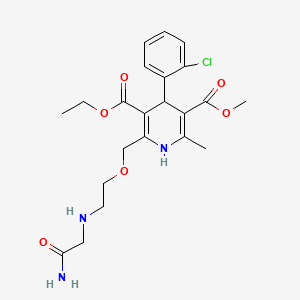

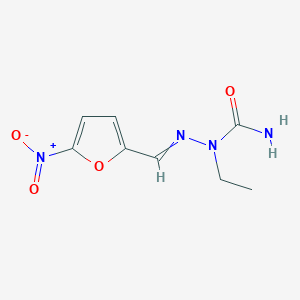

IUPAC Name |

(9aS)-8-acetyl-1,3,7-trihydroxy-9a-methyl-9-oxodibenzofuran-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO7/c1-5(18)10-7(20)4-9-16(2,14(10)22)12-8(21)3-6(19)11(15(17)23)13(12)24-9/h3-4,19-21H,1-2H3,(H2,17,23)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWLYFZWVLXQME-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C2C(C1=O)(C3=C(C=C(C(=C3O2)C(=O)N)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=C(C=C2[C@@](C1=O)(C3=C(C=C(C(=C3O2)C(=O)N)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40927202 | |

| Record name | 8-Acetyl-1,3,7-trihydroxy-9a-methyl-9-oxo-9,9a-dihydrodibenzo[b,d]furan-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40927202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131436-22-1 | |

| Record name | (9aS)-8-Acetyl-9,9a-dihydro-1,3,7-trihydroxy-9a-methyl-9-oxo-4-dibenzofurancarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131436-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cercosporamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131436221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Acetyl-1,3,7-trihydroxy-9a-methyl-9-oxo-9,9a-dihydrodibenzo[b,d]furan-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40927202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 131436-22-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Cercosporamide is a potent inhibitor of several kinases, demonstrating a diverse range of interactions and downstream effects depending on the specific target:

- Bone Morphogenetic Protein Receptors (BMPRs): this compound directly inhibits the kinase activity of BMPR type I, also known as activin receptor-like kinases (ALKs) []. This inhibition disrupts the BMP/SMAD signaling pathway, preventing SMAD1/5 phosphorylation and downstream transcriptional activity []. In zebrafish embryos, this inhibition leads to developmental defects similar to those observed with genetic inactivation of BMPRs, such as lack of ventral fin [].

- MAP kinase interacting kinases (MNKs): this compound effectively inhibits MNK1/2, preventing the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E) at serine 209 [, , , , , ]. This inhibition ultimately suppresses the translation of proteins involved in cell growth, survival, angiogenesis, and metastasis [, , , , ].

- Protein Kinase C (PKC1): In fungi, this compound acts as a selective and potent inhibitor of Pkc1, a key enzyme in the cell wall integrity pathway []. This inhibition disrupts cell wall biosynthesis and renders fungal cells more susceptible to cell wall stress [].

A: While the provided abstracts do not include comprehensive spectroscopic data, the molecular formula of this compound is C16H12O7 and its molecular weight is 316.26 g/mol. For detailed spectroscopic data, please refer to publications specifically focusing on the structural elucidation of this compound [].

ANone: The provided abstracts do not offer specific data on material compatibility or stability under various conditions. Further research focusing on these aspects is needed to fully understand the performance and applications of this compound in different settings.

A: this compound is not a catalyst. It functions as an inhibitor of various kinases, binding to and blocking the active site of these enzymes. Its selectivity profile varies depending on the specific kinase target. For example, it shows selectivity for fungal Pkc1 over mammalian counterparts [] and has demonstrated potent inhibition of MNK1/2 and BMPR type I with promising anti-cancer and anti-fibrotic potential [, , , , , , ].

A: While the provided abstracts do not delve into specific computational studies, they highlight the potential for such approaches. Molecular docking studies have been used to investigate the binding mode of this compound and its derivatives to targets like PKC1 and MCT8 [, ]. Further research using computational chemistry and modeling, including QSAR model development, could be valuable for optimizing the structure of this compound derivatives and for predicting their activity and selectivity profiles.

ANone: Research suggests that modifications to the this compound scaffold can significantly influence its activity, potency, and selectivity:

- Benzofuran core modifications: Studies on benzofuran-based this compound analogs have shown promising antiproliferative activity against non-small cell lung cancer cell lines [].

- Naphthalene C3 substitutions: Introducing different substituents at the naphthalene C3 position of this compound derivatives has been shown to significantly affect their maximal efficacy as PPARγ partial agonists [].

ANone: The provided abstracts do not specifically address the stability and formulation of this compound. Future research should focus on understanding its stability under various conditions, developing suitable formulations to enhance its solubility and bioavailability, and exploring strategies to overcome potential challenges associated with its delivery and therapeutic application.

A: this compound, originally identified as a natural antifungal metabolite from the fungus Cercosporidium henningsii [], has garnered increasing interest over the years due to its diverse biological activities:

- Early Studies: Initial research focused on elucidating its structure and antifungal properties against phytopathogenic fungi [, ].

- Kinase Inhibition: Subsequent studies unveiled its ability to inhibit various kinases, including PKC1 in fungi [, ], BMPR type I in zebrafish [], and MNK1/2 in mammalian cells [, , , , , ].

- Therapeutic Potential: This kinase inhibition profile has spurred research exploring its potential therapeutic applications in cancer [, , , , , ], fibrodysplasia ossificans progressiva [], diffuse intrinsic pontine glioma [], and diabetes [, ].

ANone: The study of this compound has fostered collaborations across various disciplines, including:

- Natural Product Chemistry: Isolation, structural elucidation, and synthesis of this compound and its derivatives [, , ].

- Biochemistry: Understanding its mechanism of action as a kinase inhibitor and its impact on downstream signaling pathways [, , , , , , , ].

- Cell Biology: Investigating its effects on cell proliferation, survival, differentiation, and other cellular processes [, , , , , ].

- ** Pharmacology:** Assessing its in vitro and in vivo efficacy, pharmacokinetic properties, and potential therapeutic applications [, , , , , , , , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

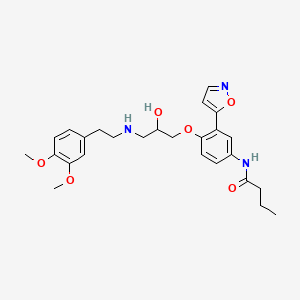

![ethyl (2S)-2-[[2-(acetylsulfanylmethyl)-3-(2-methylphenyl)propanoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B1662769.png)

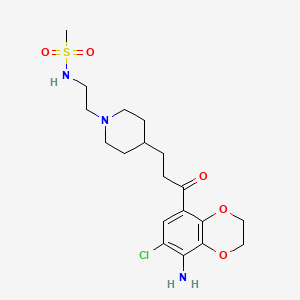

![10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one;hydrochloride](/img/structure/B1662777.png)

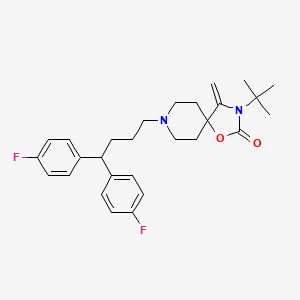

![1-(7-(4-Fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(1H)-yl)-2-phenylethane-1,2-dione sulfate](/img/structure/B1662783.png)